1-azido-4-chloro-2-iodobenzene
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Overview
Description
1-Azido-4-chloro-2-iodobenzene is a chemical compound that has garnered significant attention in the scientific research community due to its unique physical and chemical properties. This compound is characterized by the presence of azido, chloro, and iodo functional groups attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Azides, in general, are known to react with various organic compounds, and iodobenzene derivatives have been used in various organic synthesis reactions .
Mode of Action
Azides are known to undergo a variety of reactions, including reduction and bromination . Iodobenzene derivatives can participate in various organic reactions, including nucleophilic substitution .
Biochemical Pathways
It has been reported that azido-iodobenzene derivatives can be used to label proteins, suggesting that they may interact with proteins or other biomolecules in the cell .
Action Environment
The action, efficacy, and stability of 1-azido-4-chloro-2-iodobenzene can be influenced by various environmental factors. For instance, the compound’s concentration, the presence of other chemicals, temperature, and pH can all affect its reactivity .
Biochemical Analysis
Biochemical Properties
1-azido-4-chloro-2-iodobenzene plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound is known to interact with specific enzymes that facilitate its incorporation into biochemical pathways. For instance, it has been observed to interact with hydrophobic polypeptides and phospholipids, becoming covalently bound to these molecules upon UV irradiation . These interactions suggest that this compound can be used as a probe to study protein and lipid modifications in biological membranes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modify opsin and phospholipids in photoreceptor disc membranes, indicating its potential impact on visual signal transduction . Additionally, the compound’s ability to covalently bind to proteins and lipids suggests that it may alter cellular processes by modifying key biomolecules involved in cell signaling and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s azido group allows it to form covalent bonds with proteins and lipids upon activation by UV light . This mechanism of action involves the formation of reactive intermediates that can interact with nucleophilic sites on biomolecules, leading to covalent modifications. These modifications can result in enzyme inhibition or activation, as well as changes in gene expression, depending on the specific biomolecules targeted by the compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, such as temperature and light exposure. Studies have shown that this compound remains stable under specific storage conditions, such as at -20°C in tert-butyl methyl ether . Prolonged exposure to light or higher temperatures may lead to degradation, affecting its long-term efficacy in biochemical experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions and effects on cellular processes. At higher doses, this compound may exhibit toxic or adverse effects, such as cellular damage or disruption of normal cellular functions . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound in experimental studies to achieve desired outcomes without causing harm to the subjects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its incorporation into biochemical processes. The compound’s azido group allows it to participate in click chemistry reactions, which are widely used in bioconjugation and labeling studies . These reactions enable the compound to be incorporated into various biomolecules, providing insights into metabolic flux and metabolite levels in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s hydrophobic nature allows it to partition into lipid membranes, where it can interact with membrane proteins and lipids . This localization within cellular membranes facilitates its distribution to specific cellular compartments, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound’s ability to covalently bind to proteins and lipids upon UV activation allows it to be directed to specific subcellular compartments, such as photoreceptor disc membranes . This targeted localization is essential for studying the compound’s effects on specific cellular processes and functions.
Preparation Methods
The synthesis of 1-azido-4-chloro-2-iodobenzene typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-iodoaniline.
Diazotization: The aniline group is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Azidation: The diazonium salt is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound.
Chemical Reactions Analysis
1-Azido-4-chloro-2-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the azido group, leading to the formation of nitro or nitroso derivatives.
Common reagents used in these reactions include sodium azide, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Azido-4-chloro-2-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound can be used in bioconjugation reactions, where it helps in labeling biomolecules for imaging and detection purposes.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
1-Azido-4-chloro-2-iodobenzene can be compared with other similar compounds, such as:
1-Azido-4-chlorobenzene: Lacks the iodine substituent, making it less versatile in certain reactions.
1-Azido-2-iodobenzene: Lacks the chlorine substituent, which can affect its reactivity and applications.
4-Azido-1-chloro-2-iodobenzene: Similar structure but different positioning of the azido group, which can influence its chemical behavior.
The uniqueness of this compound lies in the combination of azido, chloro, and iodo groups, providing a versatile platform for various chemical transformations and applications.
Properties
CAS No. |
942318-57-2 |
---|---|
Molecular Formula |
C6H3ClIN3 |
Molecular Weight |
279.5 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.